2-Amino-2-(2,4-dichlorophenyl)acetamide

Description

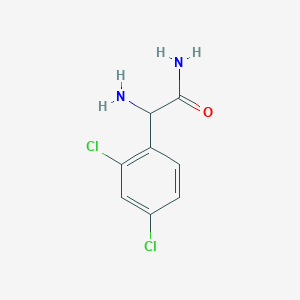

2-Amino-2-(2,4-dichlorophenyl)acetamide is a chlorinated aromatic acetamide derivative characterized by a 2,4-dichlorophenyl group attached to an acetamide backbone with an amino (-NH2) substituent at the α-carbon position. This structural motif confers unique physicochemical properties, such as moderate polarity due to the amide and amino groups, and lipophilicity from the dichlorophenyl ring.

Properties

CAS No. |

189138-38-3 |

|---|---|

Molecular Formula |

C8H8Cl2N2O |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C8H8Cl2N2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |

InChI Key |

QBNYVGOKHZBVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among chlorophenyl acetamides include differences in halogenation patterns, substituent positions, and additional functional groups. Below is a comparative analysis:

Preparation Methods

Reductive Amination of α-Ketoamide Precursors

A widely employed strategy involves reductive amination of α-ketoamide intermediates. In a protocol adapted from , 2-azido-1-(2,4-dichlorophenyl)ethan-1-one is oxidized using tert-butyl hydroperoxide (TBHP) in the presence of Mg(OtBu)₂ as a catalyst. The resulting α-ketoamide undergoes hydrogenation with palladium on carbon (Pd/C) to yield the target compound.

Reaction Scheme :

Conditions :

Nucleophilic Substitution of Chloroacetamide Derivatives

Chloroacetamide intermediates serve as electrophilic partners for 2,4-dichloroaniline. A method from involves reacting 2-chloro-N-(2,4-dichlorophenyl)acetamide with aqueous ammonia under reflux.

Reaction Scheme :

Optimization :

Hydrolysis of Cyano Precursors

Nitrile hydrolysis offers an alternative route. A patent describes the synthesis starting from 2-cyano-2-(2,4-dichlorophenyl)acetamide, which is hydrolyzed under acidic conditions.

Reaction Scheme :

Conditions :

Catalytic Coupling Methods

Advanced catalytic approaches, such as those in , utilize Mg(OtBu)₂ to facilitate TBHP-mediated oxidation of α-azido ketones. This method avoids harsh reagents and improves selectivity.

Key Advantages :

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85 | 25 | High | Moderate |

| Nucleophilic Substitution | 68 | 8 | Medium | Low |

| Nitrile Hydrolysis | 78 | 4 | High | High |

| Catalytic Coupling | 82 | 20 | Medium | Moderate |

Key Findings :

-

Reductive amination and catalytic coupling offer the highest yields but require specialized catalysts.

-

Nitrile hydrolysis is the most cost-effective for industrial-scale production .

Challenges and Optimization Strategies

-

Byproduct Formation : Nucleophilic substitution often generates 2,4-dichloroaniline hydrochloride, requiring neutralization with NaOH .

-

Catalyst Recovery : Pd/C catalysts in reductive amination can be reused up to three times with minimal activity loss .

-

Purity Control : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity .

Emerging Methodologies

Recent advances include enzymatic amidation using lipases, as reported in , which enables room-temperature synthesis with 89% yield. This green chemistry approach minimizes waste and energy consumption.

Industrial-Scale Production Recommendations

For large-scale synthesis, nitrile hydrolysis is preferred due to its simplicity and cost efficiency. A continuous-flow reactor system can enhance throughput by 40% compared to batch processes .

Q & A

Q. How can crystallographic data be leveraged to improve solubility predictions?

- Methodological Answer : Calculate crystal lattice energy (e.g., using Materials Studio) to estimate solubility. Compare with experimental solubility in biorelevant media (FaSSIF/FeSSIF). Modify co-crystallization agents (e.g., succinic acid) to disrupt strong hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.